molecular formula C6H9N3O3 B1521368 2-Amino-4,6-dimethoxypyrimidin-5-ol CAS No. 267224-18-0

2-Amino-4,6-dimethoxypyrimidin-5-ol

Cat. No. B1521368
CAS RN: 267224-18-0
M. Wt: 171.15 g/mol
InChI Key: HNNIWFQDRBHOFK-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxypyrimidine is an aromatic heterocyclic compound with the molecular formula C6H9N3O2 . It is also known by other names such as 4,6-Dimethoxypyrimidin-2-amine .


Synthesis Analysis

The synthesis of 2-Amino-4,6-dimethoxypyrimidine involves reacting organic raw materials in a specific molar ratio using methanol as a solvent . A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized for FGFR4 inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dimethoxypyrimidine has been confirmed by X-ray crystallographic analysis . The compound’s structure was solved by SHELXS and SHELXL programs using the direct method .


Chemical Reactions Analysis

The chemical characteristics and reactivities of 2-Amino-4,6-dimethoxypyrimidine have been investigated . A series of methylated aminopyri (mi)dine compounds were designed and synthesized as FGFR4 inhibitors .


Physical And Chemical Properties Analysis

2-Amino-4,6-dimethoxypyrimidine has a molecular weight of 155.15 g/mol . The compound’s physical and chemical properties have been investigated in various studies .

Scientific Research Applications

Antimicrobial Activity

2-Amino-4,6-dimethoxypyrimidin-5-ol derivatives have been synthesized and evaluated for antibacterial activities against various bacterial strains. Some compounds exhibited good antibacterial activity comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

Structural Analysis and Hydrogen Bonding

Studies have explored the hydrogen bonding in molecules of 2-Amino-4,6-dimethoxypyrimidine, forming chains of fused rings and three-dimensional frameworks, which are significant in understanding molecular interactions and structures (Low, Quesada, Marchal, Melguizo, Nogueras, & Glidewell, 2002).

Safety and Hazards

2-Amino-4,6-dimethoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has potential for utilization in the fabrication of optical limiting and nonlinear optical devices . A novel derivative of aminodimethylpyrimidinol was found to be a selective FGFR4 kinase inhibitor blocking HCC tumor growth .

properties

IUPAC Name

2-amino-4,6-dimethoxypyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNIWFQDRBHOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)N)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668594
Record name 2-Amino-4,6-dimethoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267224-18-0
Record name 2-Amino-4,6-dimethoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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